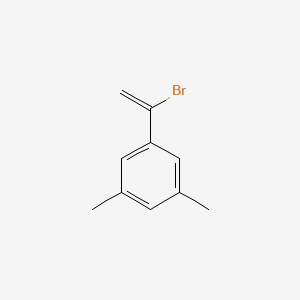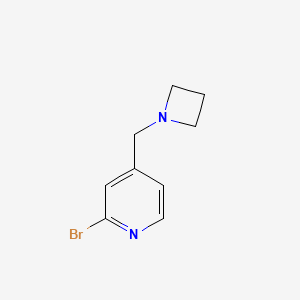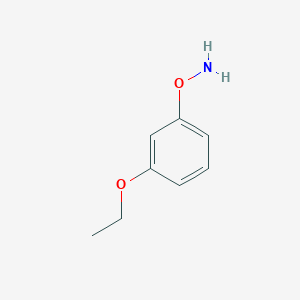
2-Amino-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methylbenzenesulfonamide is an organic compound with the molecular formula C7H10N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the second position and a methyl group at the third position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-methylaniline with chlorosulfonic acid to form 3-methylbenzenesulfonyl chloride, which is then treated with ammonia to yield 2-Amino-3-methylbenzenesulfonamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Amino-3-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly as a potential therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes involved in folic acid synthesis, similar to other sulfonamide compounds . This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division, leading to the antibacterial and anticancer effects observed.
Comparación Con Compuestos Similares
2-Amino-3-methylbenzenesulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: Used as an antibiotic, it has a similar mechanism of action but different structural features.
Sulfadiazine: Another antibiotic with a broader spectrum of activity.
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other sulfonamides.
Propiedades
Número CAS |
71503-16-7 |
|---|---|
Fórmula molecular |
C7H10N2O2S |
Peso molecular |
186.23 g/mol |
Nombre IUPAC |
2-amino-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
Clave InChI |
LBDDUUNOTCZQJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)S(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine](/img/structure/B13698593.png)






![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)

